molecular formula C10H12O4S B1403268 4-(Ethanesulfonyl)-3-methylbenzoic acid CAS No. 1392466-96-4

4-(Ethanesulfonyl)-3-methylbenzoic acid

Cat. No. B1403268
CAS RN: 1392466-96-4
M. Wt: 228.27 g/mol
InChI Key: LWFFUGBHIDRGIR-UHFFFAOYSA-N
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Description

4-(Ethanesulfonyl)-3-methylbenzoic acid, also known as 4-ES-3-MB, is a versatile organic compound with a wide range of applications in the fields of medicinal chemistry and biochemistry. It is a sulfonamide derivative of benzoic acid with a sulfonamido group attached to the 4-position of the aromatic ring. 4-ES-3-MB has been used as a building block in the synthesis of a variety of pharmaceuticals, such as antibiotics, antifungals, and antivirals. It has also been used as a substrate in the study of enzymes and as a reagent in biochemical assays.

Scientific Research Applications

Supramolecular Networks and Crystal Structures

Research into compounds related to 4-(Ethanesulfonyl)-3-methylbenzoic acid has led to insights into their supramolecular networks and crystal structures. For instance, the study of 4-amino-3-methylbenzoic acid with 1,2-bis(4-pyridyl)ethane revealed intermolecular hydrogen bonding forming a two-dimensional supramolecular network. This network is facilitated by the planar nature of the 4-amino-3-methylbenzoic acid molecule, contributing to weak C—H⋯π interactions within the crystal structure (S. Lush et al., 2011).

Solubility and Thermodynamic Properties

The solubility of related compounds like 4-methylbenzoic acid in various solvent mixtures has been extensively studied, providing valuable data for industrial design and theoretical studies. The solubility of 4-methylbenzoic acid in binary solvent mixtures was found to increase with temperature and vary with the methanol content, highlighting the significance of temperature and solvent composition in the solubility of carboxylic acids (Yonghong Hu et al., 2014).

Coordination Polymers and Complex Structures

Studies on coordination polymers involving carboxylic acids and bipyridyl type ligands have shed light on the versatile structural motifs and self-assembly processes. For example, complexes of Co(II) with 3,5-dinitrobenzoic acid and 4,4'-bipyridine demonstrated solvent-dependent assembly, leading to diverse three-dimensional structures. This indicates the role of solvent choice in the synthesis and final structure of coordination polymers (V. Pedireddi & S. Varughese, 2004).

Photocatalytic Degradation Studies

Photocatalytic reactions of carboxylic acids like o-methylbenzoic acid using titanium dioxide under UV light have been investigated, showing the effects of pH and anion additives on the reaction rates. These studies are pivotal for understanding the photocatalytic degradation mechanisms of organic compounds in water treatment technologies (K. H. Wang et al., 2000).

properties

IUPAC Name

4-ethylsulfonyl-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-3-15(13,14)9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFFUGBHIDRGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethanesulfonyl)-3-methylbenzoic acid

CAS RN

1392466-96-4
Record name 4-(ethanesulfonyl)-3-methylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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